- Cleavage of alkoxycarbonyl protecting groups from carbamates by t-BuNH2, Tetrahedron Letters, 2007, 48(1), 17-20
Cas no 942-24-5 (Methyl indole-3-carboxylate)
Methyl indole-3-carboxylate structure
Product Name:Methyl indole-3-carboxylate
CAS-nummer:942-24-5
MF:C10H9NO2
MW:175.183962583542
MDL:MFCD00189407
CID:40370
PubChem ID:589098
Update Time:2025-06-27
Methyl indole-3-carboxylate Chemische en fysische eigenschappen
Naam en identificatie
-
- Methyl indole-3-carboxylate
- methyl 1H-indole-3-carboxylate
- Methyl 3-indolecarboxylate
- 3-Methoxycarbonylindole
- 3-Carbomethoxyindole
- Methyl indolyl-3-carboxylate
- Indole-3-carboxylic Acid Methyl Ester
- [ "" ]
- 1H-Indole-3-carboxylic acid, methyl ester
- 1H-Indole-3-carboxylic acid methyl ester
- Indole-3-carboxylic acid, methyl ester
- QXAUTQFAWKKNLM-UHFFFAOYSA-N
- 3-carbomethoxy indole
- PubChem7506
- methylindole-3-carboxylate
- methyl indole 3-carboxylate
- 3-methoxycarbonyl-1H-indole
- KSC490C1F
- Indole-3-carboxylic acid, methyl ester (6CI, 7CI, 8CI)
- BCP00917
- Methyl indole-3-carboxylate, 99%
- 3-Methoxycarbonylindole, 3-Carbomethoxyindole, Methyl indolyl-3-carboxylate
- CHEBI:65019
- BDBM50250885
- AMY23351
- HMS1661G01
- F2190-0648
- Z57164966
- Q27133581
- FT-0628332
- SCHEMBL1093530
- SDCCGMLS-0065824.P001
- DTXSID10343334
- I0491
- HY-79635
- A15922
- Methyl 1H-indole-3-carboxylate #
- Indole-3-carboxylicacidmethylester
- PB47482
- 942-24-5
- Indole-3-carboxylic acid methyl ester, 99%
- AKOS000579454
- METHYL INDOLE-3- CARBOXYLATE
- MFCD00189407
- CS-D1229
- CHEMBL2270066
- I-2505
- InChI=1/C10H9NO2/c1-13-10(12)8-6-11-9-5-3-2-4-7(8)9/h2-6,11H,1H
- AB9732
- SY020043
- 7T-1502
- EN300-18395
- DA-75467
- Indole-3-carboxylic Acid, Methyl Ester; 3-Methoxycarbonylindole; Methyl 1H-indole-3-carboxylate; Methyl Indole-3-carboxylate; Methyl Indolyl-3-carboxylate
- STK397421
-
- MDL: MFCD00189407
- Inchi: 1S/C10H9NO2/c1-13-10(12)8-6-11-9-5-3-2-4-7(8)9/h2-6,11H,1H3
- InChI-sleutel: QXAUTQFAWKKNLM-UHFFFAOYSA-N
- LACHT: O=C(C1C2C(=CC=CC=2)NC=1)OC
- BRN: 142023
Berekende eigenschappen
- Exacte massa: 175.06300
- Monoisotopische massa: 175.063329
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 13
- Aantal draaibare bindingen: 2
- Complexiteit: 205
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- Aantal tautomers: 3
- XLogP3: 2.6
- Topologisch pooloppervlak: 42.1
Experimentele eigenschappen
- Kleur/vorm: Powder
- Dichtheid: 1.1999 (rough estimate)
- Smeltpunt: 148.0 to 152.0 deg-C
- Kookpunt: 306.47°C (rough estimate)
- Vlampunt: 154.4oC
- Brekindex: 1.5060 (estimate)
- Waterverdelingscoëfficiënt: Slightly soluble methanol and dimethyl sulfoxide. Insoluble in water.
- PSA: 42.09000
- LogboekP: 1.95450
- Oplosbaarheid: 未确定
Methyl indole-3-carboxylate Beveiligingsinformatie
-
Symbool:
- Prompt:警告
- Signaalwoord:Warning
- Gevaarverklaring: H315,H319,H335
- Waarschuwingsverklaring: P261,P305+P351+P338
- Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
- WGK Duitsland:3
- Code gevarencategorie: 36/37/38
- Veiligheidsinstructies: S26-S36-S37/39
-
Identificatie van gevaarlijk materiaal:
- Gevaarklasse:IRRITANT
- Risicozinnen:R36/37/38
Methyl indole-3-carboxylate Douanegegevens
- HS-CODE:2933990090
- Douanegegevens:
中国海关编码:
2933990090概述:
2933990090. 其他仅含氮杂原子的杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Methyl indole-3-carboxylate Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 395307-25G |
Methyl indole-3-carboxylate |
942-24-5 | 99% | 25G |
584.14 | 2021-05-17 | |
| Matrix Scientific | 003154-25g |
Methyl indole-3-carboxylate, 99% |
942-24-5 | 99% | 25g |
$38.00 | 2023-09-09 | |
| Matrix Scientific | 003154-100g |
Methyl indole-3-carboxylate, 99% |
942-24-5 | 99% | 100g |
$129.00 | 2023-09-09 | |
| TRC | M313520-1g |
Methyl indole-3-carboxylate |
942-24-5 | 1g |
$ 58.00 | 2023-09-07 | ||
| TRC | M313520-5g |
Methyl indole-3-carboxylate |
942-24-5 | 5g |
$ 69.00 | 2023-09-07 | ||
| TRC | M313520-10g |
Methyl indole-3-carboxylate |
942-24-5 | 10g |
$ 98.00 | 2023-09-07 | ||
| TRC | M313520-25g |
Methyl indole-3-carboxylate |
942-24-5 | 25g |
$138.00 | 2023-05-17 | ||
| TRC | M313520-50g |
Methyl indole-3-carboxylate |
942-24-5 | 50g |
$184.00 | 2023-05-17 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R013172-100g |
Methyl indole-3-carboxylate |
942-24-5 | 98% | 100g |
¥167 | 2024-07-19 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R013172-25g |
Methyl indole-3-carboxylate |
942-24-5 | 98% | 25g |
¥52 | 2024-07-19 |
Methyl indole-3-carboxylate Productiemethode
Productiemethode 1
Reactievoorwaarden
1.1 Reagents: tert-Butylamine Solvents: Methanol ; 0.5 h, reflux; reflux → rt
Referentie
Productiemethode 2
Productiemethode 3
Productiemethode 4
Productiemethode 5
Reactievoorwaarden
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane , Water ; 1 min
Referentie
- Synthesis of N-vinyl substituted indoles and their acid-catalyzed behavior, Tetrahedron Letters, 2011, 52(17), 2062-2064
Productiemethode 6
Reactievoorwaarden
1.1 Catalysts: Copper oxide (Cu2O) Solvents: Quinoline ; 2 h, 120 °C
Referentie
- Preparation method of novel indole compound with antibacterial property, China, , ,
Productiemethode 7
Reactievoorwaarden
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 30 min, rt
1.2 Reagents: Triethylborane Solvents: Hexane ; rt; 30 min, rt
1.3 24 h, -15 °C
1.4 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Triethylborane Solvents: Hexane ; rt; 30 min, rt
1.3 24 h, -15 °C
1.4 Reagents: Ammonium chloride Solvents: Water
Referentie
- Collective Synthesis of 3-Acylindoles, Indole-3-carboxylic Esters, Indole-3-sulfinic Acids, and 3-(Methylsulfonyl)indoles from Free (N-H) Indoles via Common N-Indolyl Triethylborate, Organic Letters, 2016, 18(15), 3918-3921
Productiemethode 8
Reactievoorwaarden
1.1 Reagents: Carbon monoxide Catalysts: Triphenylphosphine , Palladium diacetate Solvents: Dimethylformamide ; rt; 6 atm, rt → 110 °C; 72 h, 6 atm, 110 °C
Referentie
- Palladium-catalyzed synthesis of 3-indolecarboxylic acid derivatives, Synthesis, 2008, (6), 903-912
Productiemethode 9
Productiemethode 10
Reactievoorwaarden
1.1 Catalysts: Sodium chloride (exchanged products with divinylbenzene-butanediyl--bis-1vinylimidazoliumdisalicylate copolymer) , 1H-Imidazolium, 1,1′-(1,4-butanediyl)bis[3-ethenyl-, 2-hydroxybenzoate (1:2), po… Solvents: Water ; 12 h, rt
1.2 9 h, 110 °C
1.2 9 h, 110 °C
Referentie
- Anion exchange: a novel way of preparing hierarchical porous structure in poly(ionic liquid)s, Chemical Communications (Cambridge, 2017, 53(26), 3785-3788
Productiemethode 11
Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
Referentie
- Preparation of 3-carbomethoxyindole derivatives, Japan, , ,
Productiemethode 12
Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Methanol
Referentie
- Methyl group at 1-position of stabilized indole as a protective group, Heterocycles, 1986, 24(10), 2791-2
Productiemethode 13
Productiemethode 14
Productiemethode 15
Reactievoorwaarden
1.1 Reagents: Sulfuric acid Solvents: Methanol ; 2 - 3 h, 80 °C; 80 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 7, cooled
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 7, cooled
Referentie
- Preparation of [1,3-phenylenebis(methylidene)]bis[1H-indolyl(alkyl)carbohydrazide] as antibacterial agents, China, , ,
Productiemethode 16
Reactievoorwaarden
1.1 Reagents: Carbon monoxide Catalysts: Rhodium(1+), dicarbonyl(N1,N1,N2,N2-tetramethyl-1,2-ethanediamine-κN1,κN2)-, (SP… Solvents: Tetrahydrofuran ; 20 h, 100 psi, 100 °C
Referentie
- Ionic Diamine Rhodium Complex Catalyzed Reductive N-Heterocyclization of 2-Nitrovinylarenes, Journal of Organic Chemistry, 2011, 76(11), 4715-4720
Productiemethode 17
Reactievoorwaarden
1.1 Catalysts: Sulfuric acid ; 16 h, reflux; cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Referentie
- Synthesis and biological evaluation of novel 4,5-bisindolyl-1,2,4-triazol-3-ones as glycogen synthase kinase-3β inhibitors and neuroprotective agents, Pharmazie, 2017, 72(12), 707-713
Productiemethode 18
Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: Carbon Solvents: Water ; 12 h, 0.1 MPa, 120 °C
Referentie
- Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials, Chemical Science, 2022, 13(23), 6865-6872
Productiemethode 19
Reactievoorwaarden
1.1 Reagents: Pyridine Solvents: Tetrahydrofuran ; 0.5 h, 0 °C
1.2 Solvents: Tetrahydrofuran ; 0 °C; 16 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.4 Reagents: Potassium hydroxide Solvents: Methanol , Water ; rt → reflux; 5 h, reflux
1.2 Solvents: Tetrahydrofuran ; 0 °C; 16 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.4 Reagents: Potassium hydroxide Solvents: Methanol , Water ; rt → reflux; 5 h, reflux
Referentie
- Amination/Cyclization Cascade by Acid-Catalyzed Activation of Indolenine for the One-Pot Synthesis of Phaitanthrin E, Organic Letters, 2016, 18(24), 6504-6507
Productiemethode 20
Reactievoorwaarden
1.1 Reagents: Water Solvents: Water
Referentie
- Synthesis and properties of azoles and their derivatives. 32. Synthesis and some reactions of hydrochlorides of indolylcarboxylic acid iminoesters, Khimiya Geterotsiklicheskikh Soedinenii, 1980, (5), 645-50
Methyl indole-3-carboxylate Raw materials
- Indole
- 1H-indole-3-carboxylic acid
- 3,3-Dimethyl 1,2-dihydro-3H-indole-3,3-dicarboxylate
- Methyl indoline-3-carboxylate
- 1H-Indole-1,3-dicarboxylic acid, 3-methyl 1-(phenylmethyl) ester
- Benzeneacetic acid, α-methylene-2-nitro-, methyl ester
- methyl 1H-indole-3-carboximidoate hydrochloride
- trichloroacetyl chloride
- 1H-Indole-3-carboxylic acid, 1-[(benzoyloxy)methyl]-, methyl ester
- dimethyl 1H-indole-1,3-dicarboxylate
- Methyl 1-(1-methylethenyl)-1H-indole-3-carboxylate
Methyl indole-3-carboxylate Preparation Products
Methyl indole-3-carboxylate Leveranciers
Amadis Chemical Company Limited
Goudlid
(CAS:942-24-5)Methyl indole-3-carboxylate
Ordernummer:A15922
Voorraadstatus:in Stock
Hoeveelheid:1kg
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 30 August 2024 04:04
Prijs ($):320.0
E-mail:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Goudlid
(CAS:942-24-5)Methyl indole-3-carboxylate
Ordernummer:sfd21204
Voorraadstatus:in Stock
Hoeveelheid:200kg
Zuiverheid:99.9%
Prijsinformatie laatst bijgewerkt:Friday, 19 July 2024 14:39
Prijs ($):discuss personally
E-mail:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
(CAS:942-24-5)Methylindole-3-carboxylate
Ordernummer:LE17731
Voorraadstatus:in Stock
Hoeveelheid:25KG,200KG,1000KG
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 20 June 2025 12:16
Prijs ($):discuss personally
E-mail:18501500038@163.com
Methyl indole-3-carboxylate Gerelateerde literatuur
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
-
3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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